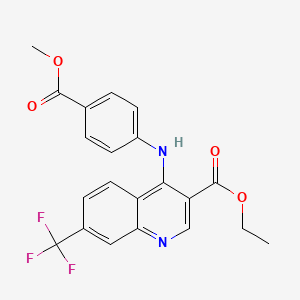

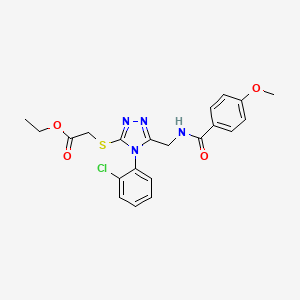

Ethyl 4-((4-(methoxycarbonyl)phenyl)amino)-7-(trifluoromethyl)quinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 4-[4-(methoxycarbonyl)anilino]benzo[h]quinoline-3-carboxylate” is a chemical compound with the molecular formula C24H20N2O4 . It’s also known as "Benzo[h]quinoline-3-carboxylic acid, 4-[[4-(methoxycarbonyl)phenyl]amino]-, ethyl ester" .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzo[h]quinoline core with an ethyl ester, a methoxycarbonyl group, and an anilino group attached .Physical And Chemical Properties Analysis

The compound has a molecular weight of 400.43 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Scientific Research Applications

Quantum Dot Sensitization for Solar Cells

Quantum dots (QDs) are nanoscale semiconductor particles that exhibit unique electronic properties. By incorporating our compound as a sensitizer, researchers can enhance the efficiency of solar cells. The compound’s π-conjugated system allows it to absorb sunlight efficiently, transferring energy to the QDs. These sensitized QDs can then generate more charge carriers, improving overall solar cell performance .

Anticancer Drug Development

The trifluoromethyl group in our compound contributes to its lipophilicity and cellular permeability. Researchers are exploring its potential as a lead compound for developing novel anticancer drugs. By targeting specific cancer cell receptors or enzymes, this compound could inhibit tumor growth or induce apoptosis .

Fluorescent Probes for Cellular Imaging

The quinoline core of our compound exhibits strong fluorescence properties. Scientists can modify it further to create fluorescent probes. These probes enable visualization of cellular processes, such as tracking intracellular calcium levels or monitoring protein interactions. Their high sensitivity and specificity make them valuable tools in biological research .

Quantum Computing Algorithms

As quantum computing advances, the need for efficient algorithms grows. Our compound’s unique structure could be harnessed to design quantum algorithms for specific tasks. Quantum computers exploit superposition and entanglement, and this compound’s properties may contribute to developing faster and more accurate algorithms .

Glassy Gels and Smart Materials

Recent research has focused on “glassy gels,” materials that combine the properties of glasses and gels. Our compound’s ability to remain stable despite containing over 50% liquid makes it an interesting candidate for such materials. Applications include flexible electronics, drug delivery systems, and self-healing materials .

Time Synchronization Protocols in High-Energy Physics

CERN, the world’s largest particle physics lab, is actively involved in quantum technologies. Our compound could play a role in developing precise time synchronization protocols for particle detectors and accelerators. These protocols are crucial for experiments that require synchronized data acquisition across vast distances .

properties

IUPAC Name |

ethyl 4-(4-methoxycarbonylanilino)-7-(trifluoromethyl)quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N2O4/c1-3-30-20(28)16-11-25-17-10-13(21(22,23)24)6-9-15(17)18(16)26-14-7-4-12(5-8-14)19(27)29-2/h4-11H,3H2,1-2H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNDQWISWCLSNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=CC=C(C=C3)C(=O)OC)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

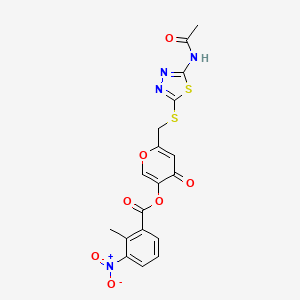

![ethyl 6-[[2-(2-formylphenoxy)acetyl]oxymethyl]-4-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2771219.png)

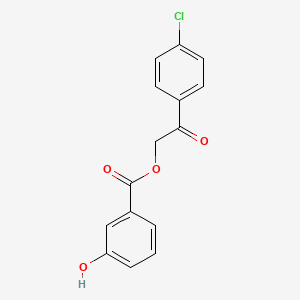

![1'-(1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidine-3-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2771220.png)

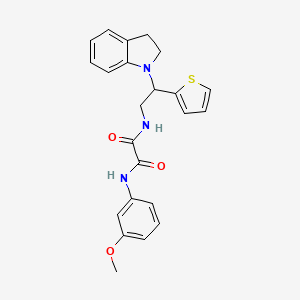

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methylbenzamide hydrochloride](/img/structure/B2771222.png)

![5-benzyl-1-methyl-3-(pyridin-3-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2771223.png)

![2-(3-Chloro-4-ethoxyphenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2771227.png)

![3-((5-(propylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2771228.png)

![5-bromo-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2771231.png)

![N-(2-fluorophenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2771237.png)

![2-[3-(hydroxyimino)cyclopentyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2771240.png)